(R)-4-oxo-4-(1-phenylethoxy)butanoic acid
CAS No.:
Cat. No.: VC16537941
Molecular Formula: C12H14O4
Molecular Weight: 222.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H14O4 |
|---|---|
| Molecular Weight | 222.24 g/mol |
| IUPAC Name | 4-oxo-4-[(1R)-1-phenylethoxy]butanoic acid |
| Standard InChI | InChI=1S/C12H14O4/c1-9(10-5-3-2-4-6-10)16-12(15)8-7-11(13)14/h2-6,9H,7-8H2,1H3,(H,13,14)/t9-/m1/s1 |
| Standard InChI Key | IITVAEZXZLJTLD-SECBINFHSA-N |
| Isomeric SMILES | C[C@H](C1=CC=CC=C1)OC(=O)CCC(=O)O |
| Canonical SMILES | CC(C1=CC=CC=C1)OC(=O)CCC(=O)O |
Introduction
Structural Characteristics and Stereochemical Significance
The molecular formula of (R)-4-oxo-4-(1-phenylethoxy)butanoic acid is , with a molar mass of 222.24 g/mol. Its structure comprises three critical components:
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Butanoic Acid Backbone: A four-carbon chain terminating in a carboxylic acid group () at the first position.
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Ketone Group: A carbonyl () at the fourth carbon, which enhances electrophilic reactivity.
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Phenylethoxy Substituent: A chiral 1-phenylethoxy group () at the fourth carbon, introducing stereochemical complexity.
The (R)-configuration at the chiral center (C-1 of the phenylethoxy group) dictates its spatial orientation, influencing interactions with biological targets and synthetic pathways. The phenyl group contributes to hydrophobicity, while the ether linkage modulates solubility in polar solvents .
Synthetic Methodologies
Optimization Challenges
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Solvent Effects: Reactions in acetic acid–water mixtures (50–70% acetic acid) enhance enolization of the ketone, accelerating reactivity .
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Temperature Control: Elevated temperatures (303–313 K) improve reaction rates but risk racemization, necessitating precise thermal management .
Chemical Reactivity and Mechanistic Insights
Electrophilic and Nucleophilic Behavior
The ketone group undergoes nucleophilic additions, while the carboxylic acid participates in condensation reactions (e.g., esterification). Key reactions include:
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Oxidation: Chromium-based oxidants like benzimidazolium fluorochromate (BIFC) selectively oxidize the α-carbon, yielding dicarboxylic acids .
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Acid-Catalyzed Cleavage: The phenylethoxy group is susceptible to hydrolysis under acidic conditions, generating phenol and 4-oxobutanoic acid.
Kinetic and Thermodynamic Data
A kinetic study of 4-oxo-4-phenyl butanoic acid oxidation by BIFC in acetic acid–water media revealed:
| Parameter | Value (50% AcOH, 303 K) |
|---|---|
| Rate Constant () | dm³/mol·s |
| Activation Energy () | 45.2 kJ/mol |
| Entropy Change () | -120 J/mol·K |
These data suggest a polar transition state stabilized by high acetic acid content, aligning with Amis’s solvent dielectric theory .
Applications in Pharmaceutical Development
Comparative Analysis with Related Compounds
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